2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole
Description
Properties
IUPAC Name |
2-amino-N-[2-[di(propan-2-yl)amino]ethyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4OS/c1-8(2)16(9(3)4)6-5-14-11(17)10-7-18-12(13)15-10/h7-9H,5-6H2,1-4H3,(H2,13,15)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQVTLOUYHUIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole typically involves the reaction of thiazole derivatives with diisopropylamine and carbonyl-containing reagents. One common method includes the use of thiazole-4-carboxylic acid, which undergoes a condensation reaction with diisopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted thiazole derivatives.
Scientific Research Applications
The thiazole ring system is known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's structure allows for interactions with various biological targets, making it a promising scaffold for drug design.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazoles exhibit potent antimicrobial properties. For instance, compounds containing the thiazole moiety have been evaluated for their efficacy against various bacterial strains and fungi. Studies indicate that modifications to the thiazole structure can enhance antimicrobial potency:
- Mechanism of Action : Thiazole derivatives disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
- Case Study : A study reported that certain thiazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics .
Anticancer Properties
The anticancer potential of thiazole derivatives is well-documented. The compound under discussion has shown promise in inhibiting cancer cell proliferation:
- Cytotoxicity Studies : Investigations into the cytotoxic effects of 2-amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole on various cancer cell lines revealed its ability to induce apoptosis .
- Mechanism : The compound may induce cell cycle arrest and promote programmed cell death through various signaling pathways involved in cancer progression.
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that allow for structural modifications to enhance biological activity:
- Initial Synthesis : The compound can be synthesized through the reaction of appropriate thiazole precursors with amines under controlled conditions.
- Modification Strategies : Altering substituents on the thiazole ring can lead to derivatives with improved solubility and bioavailability, which are crucial for therapeutic applications.
Pharmacological Insights
The pharmacological profile of this compound indicates its potential as a lead compound in drug development:
Mechanism of Action
The mechanism of action of 2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Analogues of 1,3-Thiazole Derivatives
Key Substituent Variations
Activity Trends
- Inhibitory Activity : 1,3-Thiazoles generally outperform 1,3,4-thiadiazoles in vitro. For example, 4-methyl-1,3-thiazole derivatives (e.g., compound 6a) show higher inhibitory activity than 4-(2-thienyl)-thiazoles (6i) and thiadiazole analogs .
- Antimicrobial Efficacy: 2-Amino-4-(4-chlorophenyl)-1,3-thiazole exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli due to the electron-withdrawing chloro group enhancing membrane penetration . In contrast, the diisopropylaminoethyl derivative lacks significant antimicrobial activity but excels in gastrointestinal applications .
- Antitumor Potential: Pyridyl-thiazole hybrids demonstrate immunomodulatory and cytotoxic effects in HT-29 and Jurkat cancer cells via necrosis/apoptosis induction. The diisopropylaminoethyl carboxamide group in the target compound, however, is optimized for receptor binding rather than cytotoxicity .
Comparison with Hybrid Thiazole-Oxadiazole Derivatives
Thiazole-oxadiazole hybrids (e.g., N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine) exhibit antitumor activity but require phosphorus oxychloride-mediated synthesis, which is more complex than the carboxamide condensation used for the diisopropylaminoethyl derivative . Hybrids also show lower selectivity for gastrointestinal targets compared to the highly specialized diisopropylaminoethyl-substituted compound .
Functional Group Impact on Pharmacokinetics
- Diisopropylaminoethyl Carboxamide: Enhances lipophilicity and bioavailability, enabling efficient blood-brain barrier penetration and receptor binding in gastrointestinal tissues .
- Chlorophenyl/Methoxyphenyl Groups : Increase antibacterial activity via hydrophobic interactions but reduce solubility .
- Methyl Substituents : Improve corrosion inhibition properties by adsorbing onto metal surfaces but lack pharmacological relevance .
Toxicity Profiles
- The diisopropylaminoethyl derivative has been clinically validated for gastrointestinal use with minimal toxicity .
- Thiosemicarbazone-thiazole hybrids, while potent antitumor agents, exhibit higher cytotoxicity in macrophages (J774A.1 cells), limiting therapeutic windows .
- Toxicity data for many 1,3-thiazole derivatives (e.g., 2-amino-4-methyl variants) remain understudied .
Biological Activity
The compound 2-Amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₄OS
- CAS Number : 185103-81-5
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, compounds similar to 2-amino thiazoles have been shown to inhibit cell proliferation in various cancer cell lines.
- Study Findings : A series of thiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung), HepG2 (liver), HeLa (cervical), and LOVO (colon) cells. These compounds were evaluated for their ability to induce DNA double-strand breaks and cell cycle arrest, particularly in the G2/M phase, suggesting their potential as effective anticancer agents .
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole Derivative A | A549 | 5.0 | Topo-II inhibition |
| Thiazole Derivative B | HepG2 | 8.3 | Induction of DSBs |
| 2-Amino Thiazole | HeLa | 6.7 | Cell cycle arrest |
Antibacterial Activity
Thiazole compounds have also been noted for their antibacterial properties. In a study focusing on various thiazole derivatives, it was found that certain modifications could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Research Insights : The structure-activity relationship (SAR) analysis indicated that the presence of diisopropylamino groups significantly increased antibacterial potency. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Case Study 1: Synthesis and Evaluation
A study synthesized a series of thiazole derivatives, including the target compound, and assessed their biological activities. The results showed that these derivatives exhibited promising antibacterial and anticancer activities with lower toxicity profiles compared to conventional drugs like etoposide.
Case Study 2: Mechanistic Studies
In mechanistic studies, it was revealed that 2-amino thiazoles could induce apoptosis in cancer cells through the activation of the p73/ATM signaling pathway. This pathway is crucial for DNA damage response and repair mechanisms, highlighting the compound's potential as a therapeutic agent in oncology .
Q & A
Q. What are the foundational synthetic routes for preparing 2-amino-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step protocols involving Hantzsch thiazole synthesis or coupling reactions. For example:
- Step 1 : Condensation of 2-hydroxybenzoic acid derivatives with 2-amino-4-alkoxycarbonyl-1,3-thiazole under anhydrous conditions (e.g., toluene, thionyl chloride) .
- Step 2 : Aminocarbonylation using N,N-diisopropylethylenediamine in polar aprotic solvents (e.g., N,N-dimethylacetamide) at elevated temperatures (135°C, 6 hours) to introduce the diisopropylaminoethyl group .
Key Variables : - Solvent polarity (toluene vs. DMF) affects reaction rates.
- Temperature (>100°C) is critical for amide bond formation.
- Catalysts like TFA (trifluoroacetic acid) enhance intermediate stability .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- NMR :
- HRMS : Exact mass calculation (C₁₄H₂₃N₅O₂S) should match experimental data within 3 ppm error .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity in gastrointestinal dysmotility models, and how do structural modifications affect efficacy?
- Key Modifications :
- Methodology :
Q. How can researchers resolve contradictions in reported synthetic yields, and what analytical techniques validate purity?
- Common Issues :
- Solutions :
Methodological Guidance
Q. How to design experiments for analyzing structure-activity relationships (SAR) in this compound class?
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogen, methoxy groups) .
- Step 2 : Profile pharmacokinetic properties (logP, solubility) using HPLC and shake-flask methods .
- Step 3 : Corrogate bioactivity data (e.g., IC₅₀) with electronic parameters (Hammett constants) or steric bulk (Taft indices) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
